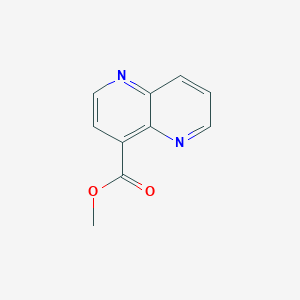

Methyl 1,5-naphthyridine-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

methyl 1,5-naphthyridine-4-carboxylate |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)7-4-6-11-8-3-2-5-12-9(7)8/h2-6H,1H3 |

InChI Key |

LSRBNVUQILLCDO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=NC=C1)C=CC=N2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions (SEAr)

Electrophilic aromatic substitution on the 1,5-naphthyridine (B1222797) core is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring system towards electrophilic attack. nih.gov However, under specific conditions and with appropriate directing groups, these reactions can be achieved.

The nitration of benzonaphthyridines, for instance, typically occurs on the benzene (B151609) ring when a mixture of nitric acid and sulfuric acid is used. mdpi.com This suggests that the pyridine (B92270) rings of the naphthyridine core are less reactive towards electrophiles. For electrophilic substitution to occur on the naphthyridine ring itself, the formation of N-oxides can be a useful strategy. The N-oxide group can activate the ring for both electrophilic and nucleophilic additions at the 2- and 4-positions. nih.gov

In the case of fused 1,5-naphthyridine systems, bromination has been observed to occur at the peripheral pyridine ring in a β-position relative to the nitrogen atom, rather than on an adjacent benzene ring. This reactivity pattern is similar to that of quinoline (B57606) and isoquinoline (B145761) under weakly acidic conditions. mdpi.com

Detailed research findings on the direct electrophilic aromatic substitution of Methyl 1,5-naphthyridine-4-carboxylate are not extensively documented in the reviewed literature. However, the general principles of electrophilic substitution on 1,5-naphthyridine systems provide a framework for predicting its reactivity.

| Reaction | Reagent/Conditions | Product(s) | Observations |

| Nitration | HNO₃/H₂SO₄ | Nitro derivative | Nitration typically occurs on a fused benzene ring if present. mdpi.com |

| Bromination | Bromine in weakly acidic media | β-bromo-1,5-naphthyridine derivative | Bromination occurs on the pyridine ring. mdpi.com |

Nucleophilic Aromatic Substitution Reactions (SNAr)

The electron-deficient nature of the 1,5-naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at an activated position. nih.gov Halogenated 1,5-naphthyridine derivatives are common precursors for introducing various nucleophiles onto the ring. nih.gov

A common strategy involves the conversion of hydroxyl or carbonyl groups on the naphthyridine ring into halogens, which then serve as excellent leaving groups for SNAr reactions. nih.gov For example, 4-chloro-1,5-naphthyridines can be prepared from the corresponding 4-hydroxy derivatives and subsequently reacted with a variety of amines to introduce amino substituents at the 4-position. nih.gov This approach has been utilized in the synthesis of inhibitors for dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov

Nucleophilic amination has also been achieved with other leaving groups, such as triflate and tosyl groups, to yield functionalized 1,5-naphthyridine compounds. nih.gov

| Leaving Group | Nucleophile | Reagent/Conditions | Product |

| Chlorine | Various amines | Cs₂CO₃, 110 °C | 4-Amino-1,5-naphthyridine derivatives nih.gov |

| Chlorine | 3-(2-nitro-1-imidazolyl)-propylamine | - | 4-(Substituted-amino)-1,5-naphthyridine nih.gov |

| Triflate/Tosyl | Nucleophilic amines | - | Functionalized 1,5-naphthyridine compounds nih.gov |

Oxidation and Reduction Pathways of the Naphthyridine System

The 1,5-naphthyridine system can undergo both oxidation and reduction reactions, leading to a variety of derivatives with different saturation levels.

Oxidation:

N-oxidation of the nitrogen atoms in the 1,5-naphthyridine ring is a common transformation. This can be achieved using peracids such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are valuable intermediates as they can facilitate subsequent electrophilic and nucleophilic substitution reactions. nih.gov The oxidation of tetrahydro-1,5-naphthyridines can lead to the aromatic 1,5-naphthyridine system. nih.gov

Reduction:

The reduction of the 1,5-naphthyridine ring can yield tetrahydro- or decahydro-1,5-naphthyridines, depending on the reducing agent and reaction conditions. For instance, the reduction of a 1,5-naphthyridine-fused porphyrin dimer with an excess of sodium borohydride (B1222165) (NaBH₄) has been reported. mdpi.com The hydrogenation of a nitro group on a fused 1,5-naphthyridine system has been accomplished using palladium on carbon (Pd/C) as a catalyst. mdpi.com

Side Chain Modifications and Derivatization

The methyl ester group at the 4-position of this compound is a key site for various side-chain modifications.

Hydrolysis:

The hydrolysis of 1,5-naphthyridine-3-carboxylates to their corresponding carboxylic acids is a documented transformation. nih.gov This reaction is typically carried out under basic conditions.

Amidation:

The direct conversion of the methyl ester to an amide can be achieved by reacting it with an appropriate amine. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling conditions to form the corresponding amide. nih.gov This has been demonstrated in the synthesis of 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic benzylamide. nih.gov

N-Alkylation and Quaternization Phenomena

The nitrogen atoms in the 1,5-naphthyridine ring are nucleophilic and can readily react with alkyl halides to form N-alkylated or quaternized products. nih.gov

N-alkylation typically proceeds through the formation of a quaternary salt intermediate, which can then undergo base-induced elimination of a hydrogen halide to yield the N-alkylsubstituted 1,5-naphthyridine. nih.gov For example, the reaction of a 1,5-naphthyridine derivative with 2-bromoethanol (B42945) in the presence of cesium carbonate results in N-alkylation. nih.gov In fused 1,5-naphthyridine systems, N-alkylation of tetrahydroindolo[3,2,1-de] nih.govresearchgate.netnaphthyridine-6-carboxylate with iodoethane (B44018) in DMSO has been reported. mdpi.com

Quaternization involves the formation of a stable quaternary ammonium (B1175870) salt by the reaction of the naphthyridine nitrogen with an alkylating agent.

| Substrate | Alkylating Agent | Reagent/Conditions | Product |

| 1,5-Naphthyridinone | 2-Bromoethanol | Cs₂CO₃ | N-alkylated 1,5-naphthyridine nih.gov |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cs₂CO₃ | N,N'-dialkylated 1,5-naphthyridine nih.gov |

| Tetrahydroindolo[3,2,1-de] nih.govresearchgate.netnaphthyridine-6-carboxylate | Iodoethane | DMSO | N-ethylated derivative mdpi.com |

Halogenation and Subsequent Amination Sequences

The introduction of a halogen atom onto the 1,5-naphthyridine ring is a crucial step for subsequent functionalization, particularly through nucleophilic aromatic substitution reactions.

Halogenation:

Halogenation is often achieved by converting a hydroxyl or carbonyl group into a halogen. For instance, 4-hydroxy-1,5-naphthyridines can be converted to 4-chloro-1,5-naphthyridines using reagents like phosphorus oxychloride (POCl₃). nih.gov Bromination of 1,5-naphthyridine-2,6-diones with bromine can lead to dibrominated products. nih.gov

Amination of Halogenated Derivatives:

Once halogenated, the 1,5-naphthyridine ring becomes a versatile substrate for amination reactions. The displacement of the halogen by an amine is a common method for introducing amino groups. For example, 4-chloro-1,5-naphthyridines can be reacted with various amines to produce 4-amino-1,5-naphthyridine derivatives. nih.gov Selective amination of a chloro-substituted 1,5-naphthyridine has been achieved using ammonium hydroxide (B78521) in a sealed tube at high temperatures. nih.gov Another route to amination involves the conversion of a halogen to an azide (B81097) group with sodium azide (NaN₃), followed by reduction with tin(II) chloride (SnCl₂). nih.gov

| Halogenation Reaction | Reagent/Conditions | Product | Subsequent Amination | Amine/Conditions | Final Product |

| Chlorination of 4-hydroxy-1,5-naphthyridine | POCl₃ | 4-Chloro-1,5-naphthyridine nih.gov | Yes | Various amines | 4-Amino-1,5-naphthyridine derivatives nih.gov |

| Bromination of 1,5-naphthyridine-2,6-dione | Bromine | 3,7-Dibromo-1,5-naphthyridine-2,6-dione nih.gov | Yes | - | - |

| Chlorination | - | Chloro-1,5-naphthyridine | Yes | NH₄OH, 140 °C | Amino-1,5-naphthyridine nih.gov |

| Chlorination | - | Chloro-1,5-naphthyridine | Yes | 1. NaN₃ 2. SnCl₂ | Amino-1,5-naphthyridine nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a compound like Methyl 1,5-naphthyridine-4-carboxylate, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons. In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the naphthyridine core and the methyl group of the ester. The chemical shifts (δ), measured in parts per million (ppm), would indicate the electronic environment of each proton. Protons on the aromatic naphthyridine ring would typically appear in the downfield region (typically δ 7-9 ppm) due to the deshielding effect of the ring current. The integration of these signals would correspond to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet), governed by spin-spin coupling, would reveal the number of neighboring protons, helping to assign each signal to a specific position on the bicyclic ring. The methyl protons of the carboxylate group would appear as a singlet in the upfield region (typically δ 3-4 ppm).

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and their chemical environment. For this compound, the spectrum would show distinct signals for each carbon atom in the naphthyridine skeleton, the carbonyl carbon of the ester, and the methyl carbon. The aromatic carbons would resonate in the downfield region (typically δ 120-160 ppm). The carbonyl carbon would be found even further downfield (δ > 160 ppm) due to the strong deshielding effect of the double-bonded oxygen. The methyl carbon of the ester group would appear in the upfield region of the spectrum.

Advanced NMR Techniques for Stereochemical and Conformational Assignment

While this compound is a planar, achiral molecule, advanced NMR techniques would be crucial for unambiguous assignment of the proton and carbon signals, especially for the closely related signals of the aromatic ring protons. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. These techniques are essential for confirming the substitution pattern and the complete structural assignment of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation or monochromatic light with a molecule, resulting in the excitation of molecular vibrations. It is a valuable tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the absorption of infrared radiation by a molecule, corresponding to its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹). For this compound, characteristic absorption bands would confirm the presence of its key functional groups. Expected significant peaks would include C=O stretching from the ester group (typically around 1700-1750 cm⁻¹), C-O stretching vibrations, C=N and C=C stretching vibrations from the aromatic naphthyridine rings (typically in the 1450-1650 cm⁻¹ region), and C-H stretching from the aromatic and methyl groups (around 2850-3150 cm⁻¹).

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic rings would be expected to produce strong signals. The C=O and C=C stretching vibrations would also be Raman active. Comparing the FTIR and FT-Raman spectra helps in a more complete assignment of the vibrational modes of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. This pattern is then mathematically analyzed to produce a detailed model of the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its covalent structure and solid-state conformation. Although specific crystallographic data for this exact molecule are not available, analysis of related naphthyridine structures, such as 4-Diphenylphosphanyl-8-methyl-1,5-naphthyridine, reveals that the 1,5-naphthyridine (B1222797) ring system is typically nearly planar. nih.gov Similarly, the crystal structure of compounds like Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate shows that the methyl ester group also tends to be planar. iucr.orgnih.gov

A hypothetical data table summarizing the kind of information that would be obtained from such an analysis is presented below.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Triclinic (Common for such heterocycles) nih.goviucr.org |

| Space Group | e.g., P21/c or P-1 nih.goviucr.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values defining the unit cell |

| Z (Molecules per unit cell) | Typically 2 or 4 nih.goviucr.org |

| Planarity of Naphthyridine Core | Expected to be high (low root-mean-square deviation) nih.gov |

| Dihedral Angle (Naphthyridine/Carboxylate) | A measurable angle indicating the twist of the ester group |

| Key Intermolecular Interactions | π–π stacking, C—H···O/N hydrogen bonds nih.goviucr.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a given compound, MS provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

The molecular formula of this compound is C₁₀H₈N₂O₂. Its monoisotopic mass would be approximately 188.06 Da. In a mass spectrum, the peak corresponding to the intact ionized molecule is called the molecular ion peak (M⁺•). For aromatic systems like naphthyridine, this peak is expected to be strong and readily identifiable due to the stability of the ring system. libretexts.org

The fragmentation of the molecular ion would be predicted to follow pathways characteristic of both aromatic heterocycles and methyl esters. Key fragmentation processes for esters include the loss of the alkoxy group (•OCH₃, a loss of 31 mass units) or the entire methoxycarbonyl group (•COOCH₃, a loss of 59 mass units). libretexts.org The stable aromatic naphthyridine ring would likely resist extensive fragmentation.

A summary of the expected key fragments in the mass spectrum of this compound is provided in the table below.

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 188 | [M]⁺• (Molecular Ion) | Intact molecule |

| 157 | [M - •OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester |

| 129 | [M - •COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 102 | [C₇H₄N]⁺ | Further fragmentation of the naphthyridine ring |

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that provide information about the electronic transitions within a molecule. UV-Vis spectroscopy measures the wavelengths of light absorbed by the compound as electrons are promoted to higher energy orbitals. Fluorescence spectroscopy measures the light emitted as these excited electrons relax back to the ground state. These techniques are crucial for understanding the photophysical properties of a compound, which are important for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov

The 1,5-naphthyridine core is an aromatic system, and like naphthalene, it is expected to exhibit strong absorption in the ultraviolet region due to π-π* transitions. The presence of nitrogen atoms and the carboxylate group can influence the precise wavelengths of maximum absorption (λmax). Studies on other functionalized naphthyridines show that they possess intriguing optical properties and have potential as fluorophores. nih.gov

While specific absorption and emission maxima for this compound are not documented in the searched literature, it is anticipated that the compound would absorb UV light, likely with multiple bands, and potentially exhibit fluorescence. The exact emission wavelength and fluorescence quantum yield (a measure of emission efficiency) would depend on the rigidity of the structure and the nature of the solvent used for the measurement. For instance, some fused 1,6-naphthyridine (B1220473) derivatives show absorption maxima between 344 and 448 nm and emission peaks around 450 nm. nih.gov

The expected photophysical data are summarized in the hypothetical table below.

| Parameter | Expected Observation | Technique |

|---|---|---|

| Absorption Maxima (λmax) | Multiple peaks in the UV region (e.g., ~250-350 nm) | UV-Vis Spectroscopy |

| Molar Absorptivity (ε) | High values, characteristic of π-π* transitions | UV-Vis Spectroscopy |

| Emission Maximum (λem) | Emission in the UV or visible range, Stokes-shifted from λmax | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (ΦF) | Variable; would need experimental determination | Fluorescence Spectroscopy |

| Fluorescence Lifetime (τ) | Typically in the nanosecond range | Time-Resolved Fluorescence Spectroscopy |

Based on a comprehensive search of available scientific literature, specific computational and theoretical studies focusing solely on This compound are not presently available.

Research into the broader class of 1,5-naphthyridines and its derivatives does include various computational investigations. For instance, studies have employed quantum chemical calculations to examine the behavior of molecules like 1,5-naphthyridine-2,6-diol and have used molecular modeling to predict molecular recognition through hydrogen bonding in the design of biologically active molecules. nih.gov Furthermore, molecular docking and dynamics simulations have been utilized to explore the binding modes of different naphthyridine derivatives with biological targets such as cyclin-dependent kinases (CDK8). tandfonline.com

However, detailed analyses as specified in the request—including Density Functional Theory (DFT) for geometry optimization, Time-Dependent Density Functional Theory (TD-DFT) for electronic excitation spectra, anharmonic frequency computations for vibrational analysis, specific conformational analyses, and investigations of intermolecular hydrogen bonding networks for this compound—are not documented in the accessible literature.

Therefore, it is not possible to provide the detailed, data-driven article as requested while adhering to the strict focus on "this compound" and the specified computational methods.

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular Docking for Ligand-Substrate Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design for understanding and predicting the binding modes of ligands within the active sites of biological macromolecules.

In the context of 1,5-naphthyridine (B1222797) derivatives, docking studies have been pivotal in identifying and optimizing potent inhibitors for various protein targets. A notable example is the investigation of 1,5-naphthyridine derivatives as inhibitors of the transforming growth factor-β (TGF-β) type I receptor, also known as Activin-like kinase 5 (ALK5). nih.gov Docking studies proposed a specific binding mode for these inhibitors, which was later confirmed by the X-ray crystal structure of a potent derivative in complex with human ALK5. nih.gov The key interaction identified was a hydrogen bond formed between the N1 nitrogen atom of the 1,5-naphthyridine core and the backbone NH of the amino acid residue Histidine-283 (His-283) in the hinge region of the ALK5 kinase domain. nih.gov This interaction is crucial for the anchoring of the ligand and is a determining factor for its inhibitory potency.

Further research into oxazole-incorporated 1,5-naphthyridine derivatives as potential anticancer agents also utilized molecular docking to validate their biological activities. nih.gov These simulations demonstrated that the most potent compounds exhibited favorable interaction energies and binding profiles within the target's active site, corroborating the experimental findings. nih.gov

| Target Protein | Key Interacting Residue | Type of Interaction | Investigated Derivative Class |

| ALK5 (TGF-β Type I Receptor) | His-283 | Hydrogen Bond (N1 of naphthyridine with backbone NH) | Aminothiazole and pyrazole (B372694) derivatives of 1,5-naphthyridine |

| Various cancer-related targets | Not specified | Favorable interaction energies | Oxazole-incorporated 1,5-naphthyridines |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational changes and stability of the complex over time.

In Silico Predictions and Cheminformatics Methodologies

In silico prediction and cheminformatics encompass a wide range of computational methods used to predict the properties of molecules and to analyze large datasets of chemical information. These methodologies are essential for prioritizing compounds for synthesis and for understanding structure-activity relationships.

For the 1,5-naphthyridine ring system, various theoretical studies have been conducted. Density Functional Theory (DFT) calculations have been applied to determine fundamental electronic properties such as proton affinities, polarizabilities, and ionization energies for a range of polycyclic aromatic nitrogen heterocycles, including 1,5-naphthyridine. nih.gov These calculations showed that in heterocycles with two nitrogen atoms like 1,5-naphthyridine, charge delocalization weakens the mutual effects of the nitrogen atoms, leading to decreased proton affinities. nih.gov Other high-level ab initio calculations have suggested that perhydro-1,5-naphthyridine possesses high hydrogen storage capacity, with the release of H₂ being thermodynamically favored. nih.gov

Cheminformatics tools like Hirshfeld surface analysis and 2D fingerprint plots have also been utilized. These methods help in decoding and visualizing intermolecular interactions within the crystal packing of 1,5-naphthyridine-based complexes, providing insights into their supramolecular architecture. researchgate.net

| Computational Method | Property Investigated | Finding for 1,5-Naphthyridine |

| Density Functional Theory (DFT) | Electronic Properties | Decreased proton affinities due to charge delocalization. nih.gov |

| Ab initio Quantum Chemistry | Hydrogen Storage | Perhydro-1,5-naphthyridine shows high H₂ storage capacity. nih.gov |

| Hirshfeld Surface Analysis | Intermolecular Interactions | Decodes interactions governing crystal packing. researchgate.net |

Applications in Advanced Materials and Catalysis

Coordination Chemistry and Ligand Design Principles

The strategic placement of nitrogen atoms within the 1,5-naphthyridine (B1222797) ring system governs its function as a versatile building block for complex ligand architectures. Its rigid structure and defined coordination vectors are fundamental to its utility in creating both simple and intricate multinuclear metal complexes.

1,5-Naphthyridine as Chelating and Bridging Ligands for Metal Complexes

The 1,5-naphthyridine (1,5-nap) moiety is an effective component in the construction of ligands for metal complexes. Its structure allows it to act as both a chelating ligand, binding to a single metal center, and more commonly, as a bridging ligand that links multiple metal centers. nih.govresearchgate.net The nitrogen atoms provide strong coordination sites, and the rigid aromatic system facilitates electronic communication between the metal centers it connects. nih.gov

This bridging capability has been exploited in the synthesis of dinuclear ruthenium(II) and platinum(II) complexes. nih.govrsc.org For instance, the 1,5-nap molecule has been systematically elaborated into a series of bidentate and tridentate ligands through chemical modifications. nih.govresearchgate.net These ligands have been successfully used to prepare both mononuclear and dinuclear Ru(II) complexes. nih.govresearchgate.net The degree of electronic communication between the metal centers in these dinuclear complexes can be assessed using electrochemical methods, with studies showing that the 1,5-naphthyridine linker is somewhat less efficient at mediating this communication compared to linkers like pyrazine. nih.gov Furthermore, the incorporation of a second metal or protonation of an uncomplexed nitrogen atom in the ligand can lead to a red-shift in the absorption bands of the complex. nih.gov

| Coordination Mode | Description | Example Metal Complexes | Reference |

|---|---|---|---|

| Chelating | Binds to a single metal center using its two nitrogen atoms. | Mononuclear Ru(II) complexes | nih.gov |

| Bridging | Links two or more metal centers, facilitating electronic communication. | Dinuclear Ru(II) and Pt(II) complexes | nih.govrsc.org |

Design and Synthesis of Dinucleating Naphthyridine Ligands

The ability of the naphthyridine scaffold to hold two metal ions in close proximity is a cornerstone of its use in designing dinucleating ligands. acs.orgresearchgate.net These ligands are crucial for developing catalysts that mimic the active sites of metalloenzymes or metal oxide surfaces, where cooperative effects between adjacent metal centers are key to reactivity. acs.orgresearchgate.net The 1,8-naphthyridine (B1210474) isomer, in particular, has been extensively developed for this purpose, and the design principles are applicable to the 1,5-naphthyridine core. acs.orgresearchgate.netresearchgate.net

The synthesis of these ligands often involves attaching pendant donor arms to the naphthyridine backbone, creating a pocket that can house two metal ions. nih.gov These arms can be varied to tune the electronic and steric properties of the resulting bimetallic complex. The rigidity of the naphthyridine unit enforces specific geometries and metal-metal distances, which can range from approximately 2.78 Å to 3.24 Å. rsc.org This control over the coordination environment is essential for designing catalysts with specific functions, such as the activation of small molecules. acs.orgresearchgate.net

Naphthyridine-Bis(carbene) Ligands for Coinage Metals

N-Heterocyclic carbenes (NHCs) are valued for their strong σ-donating properties, which stabilize metal centers and enhance catalytic activity. mdpi.com Integrating NHC donors onto a rigid 1,5-naphthyridine backbone creates powerful chelating ligands for coinage metals (Cu, Ag, Au). scispace.comacs.orgacs.org These "naphthyridine-bis(carbene)" (NBC) ligands have shown a remarkable ability to influence the geometry of the resulting metal complexes. scispace.comacs.org

While many chelating ligands tend to form multinuclear species with linear geometries at Cu(I) centers, the combination of a rigid naphthyridine backbone with well-positioned carbene donors can enforce a mononuclear, trigonal planar geometry. scispace.comacs.orgacs.org This geometric control is significant because the reactivity and properties of metal complexes are highly dependent on their structure. The synthesis of these ligands is modular, allowing for the tuning of steric and electronic properties by modifying the "wingtip" groups on the carbene units. scispace.comacs.org

Quantification of Steric Properties of Naphthyridine-Based Ligands

The steric environment around a metal center is a critical parameter that influences reactivity, selectivity, and catalytic efficiency. nih.govchemrxiv.org For the rational design of catalysts based on naphthyridine ligands, it is essential to quantify this steric hindrance. Methods originally developed for mononuclear complexes, such as the "buried volume" (%Vbur) and the "G-parameter," have been successfully extended to quantify the steric properties of dinuclear complexes based on the 1,8-naphthyridine scaffold. nih.govchemrxiv.orgfigshare.com

These computational tools calculate the percentage of a sphere around the metal centers that is occupied by the ligand. nih.govchemrxiv.org This allows for a systematic evaluation of how modifications to the ligand architecture—such as changing substituent groups or the ligand backbone itself—impact the steric encumbrance at the dinuclear active site. nih.govresearchgate.netacs.org By correlating these steric parameters with observed reactivity, chemists can rationally tune ligand design to achieve desired catalytic outcomes. nih.gov

| Ligand System | Metal Core | Buried Volume (%Vbur) | Significance | Reference |

|---|---|---|---|---|

| tBu(PNNP) | Cu2Mes | 49.1% | High steric hindrance | acs.org |

| 2,7-bis(fluoro-di(2-pyridyl)methyl)-1,8-naphthyridine | LCu2Mes | 49.3% | Comparable to tBu(PNNP) system | acs.org |

| iPrNDI | Ni2 | 42.0% | Lower steric hindrance | acs.org |

Catalytic Applications of Naphthyridine-Metal Complexes

The well-defined structures and tunable properties of metal complexes derived from naphthyridine ligands make them highly effective catalysts for a range of organic transformations. Copper complexes, in particular, have demonstrated significant utility in asymmetric synthesis and cycloaddition reactions.

Copper-Catalyzed Asymmetric Synthesis and Cycloadditions

Copper complexes incorporating chiral naphthyridine-based ligands have emerged as powerful catalysts for asymmetric synthesis, enabling the construction of complex chiral molecules with high enantioselectivity. rsc.orgresearchgate.netrsc.org These catalytic systems have been successfully applied to reactions such as the atroposelective construction of C–O axially chiral compounds. rsc.org

One of the most prominent applications of these catalysts is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.orgresearchgate.netacs.org Dinuclear copper complexes supported by naphthyridine ligands have been shown to be effective catalysts for this reaction, which produces 1,4-disubstituted 1,2,3-triazoles. acs.orgacs.orgscispace.com Mechanistic studies, including both experimental and computational work, suggest that bimetallic mechanisms can be operative in these reactions. acs.orgresearchgate.netacs.org The stability and defined structure of the dicopper core, held in place by the naphthyridine ligand, allow for the isolation and study of key reaction intermediates, providing valuable insights into how these catalysts function. acs.orgresearchgate.net The efficiency of these catalysts allows for reactions to be carried out under mild conditions with very low catalyst loadings. acs.org

Ruthenium and Palladium-Catalyzed Reactions

The 1,5-naphthyridine core is a versatile building block in organic synthesis, often employed in cross-coupling reactions catalyzed by transition metals like ruthenium and palladium. These reactions are fundamental for the construction of complex organic molecules from simpler precursors.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, have been extensively used for the functionalization of naphthyridine rings. nih.govnih.gov For instance, palladium catalysts are employed to couple halogenated 1,5-naphthyridine derivatives with various boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination), enabling the introduction of a wide range of substituents onto the naphthyridine core. researchgate.netwikipedia.org While direct examples involving Methyl 1,5-naphthyridine-4-carboxylate are not extensively detailed in broad reviews, the principles of these reactions are applicable to its derivatives. nih.gov The presence of the methyl carboxylate group can influence the electronic properties of the naphthyridine ring, thereby affecting the efficiency and regioselectivity of these catalytic transformations.

Ruthenium-catalyzed reactions, particularly C-H activation, represent a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling methods. mdpi.comnih.gov Carboxylate groups can act as directing groups in such transformations, guiding the metal catalyst to a specific C-H bond. rsc.org This suggests that the carboxylate moiety in this compound could be exploited for regioselective C-H functionalization, allowing for the introduction of new functional groups at positions that would be difficult to access through other synthetic routes. An example of a related process is the acceptorless dehydrogenation of tetrahydro-1,5-naphthyridines to form 1,5-naphthyridines, which can be achieved through a combination of visible-light photoredox catalysis and cobalt catalysis, with a ruthenium complex acting as a photosensitizer. nih.gov

Table 1: Examples of Palladium and Ruthenium-Catalyzed Reactions with Naphthyridine Derivatives

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphorated ligand | 2-Chloro-1,5-naphthyridines | 2-Amino-1,5-naphthyridine derivatives | nih.gov |

| Suzuki Coupling | Palladium acetate | 4,8-Dibromo-1,5-naphthyridine, Boronic acids | 4,8-Disubstituted-1,5-naphthyridines | researchgate.netrsc.org |

| Heck Reaction | Pd(OAc)₂, P(tBu)₃ | 3-Aminopyridine (B143674), Methyl acrylate | 1,5-Naphthyridinone derivative | nih.gov |

| C-H Activation | Ruthenium(II) bis(carboxylates) | Aromatic carboxylic acids | meta-Alkenylated arenes | nih.gov |

Gold-Based Catalysis and Organogold Compounds

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, particularly through the activation of alkynes and allenes toward nucleophilic attack. beilstein-journals.org While specific applications of this compound in gold-catalyzed reactions are not yet widely reported, the nitrogen atoms in the 1,5-naphthyridine ring make it a potential ligand for gold catalysts. The formation of gold(III) complexes with ligands such as triazine suggests that the 1,5-naphthyridine scaffold could similarly be used to stabilize and modulate the reactivity of gold catalysts. researchgate.net The electronic properties of the naphthyridine ring, influenced by the methyl carboxylate group, could play a crucial role in the catalytic activity of such organogold compounds.

Electrocatalysis and Thermal Catalysis

The application of 1,5-naphthyridine derivatives in electrocatalysis and thermal catalysis is an area of growing interest. The electrochemical properties of these compounds, including their ability to undergo reversible reduction, make them suitable for applications in electrocatalytic processes. While direct studies on this compound are limited, the general reactivity of the 1,5-naphthyridine core suggests its potential in these fields. For instance, the reactivity of 1,5-naphthyridines in oxidation and reduction reactions indicates their potential to act as redox mediators in catalytic cycles. nih.gov

Optoelectronic Materials Science

The rigid, planar structure and electron-deficient nature of the 1,5-naphthyridine ring system make it an excellent candidate for incorporation into organic electronic materials. The functionalization of this core, as seen in this compound, allows for the fine-tuning of its electronic and photophysical properties.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Polymers

Derivatives of 1,5-naphthyridine have been investigated as components in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. nih.gov They can function as electron-transporting materials, hole-injecting materials, or as part of the emissive layer. For example, 4,8-substituted 1,5-naphthyridines have been synthesized and shown to emit blue fluorescence with high efficiency. researchgate.netrsc.org Iridium(III) complexes incorporating 1,5-naphthyridin-4-ol (B95804) derivatives have been developed as pure red emitters for high-performance OLEDs, achieving high external quantum efficiencies. nih.gov The presence of a methyl carboxylate group in this compound can be envisioned to modulate the emission color and improve the electron-transporting properties of the material.

Table 2: Optoelectronic Properties of Substituted 1,5-Naphthyridine Derivatives

| Compound Type | Emission Color | Application | Key Features | Reference |

| 4,8-Substituted 1,5-naphthyridines | Blue | OLEDs | High thermal stability, good electron affinities | researchgate.netrsc.org |

| Iridium(III) complexes with 1,5-naphthyridin-4-ol derivatives | Pure Red | OLEDs | High photoluminescence quantum yields, good electron mobility | nih.gov |

Development of Sensors and Semiconductors

The inherent electronic properties of the 1,5-naphthyridine core make it a valuable component in the design of organic semiconductors and chemical sensors. nih.gov Substituted 1,5-naphthyridines have been shown to possess suitable electron affinities and ionization potentials for use as electron-transport and hole-injecting/hole-transport materials in organic electronic devices. researchgate.netrsc.org Furthermore, the ability of the naphthyridine nitrogen atoms to coordinate with metal ions has been exploited in the development of fluorescent sensors. For example, a naphthyridine-based receptor has been used to create fluorescent nanosensors for the sensitive and selective detection of guanosine (B1672433) nucleotides. researchgate.net The functional groups on the naphthyridine ring, such as the methyl carboxylate in this compound, can be modified to tune the selectivity and sensitivity of these sensors.

Applications in Solar Cells (e.g., Polymer Sensitized, Organic Photovoltaics)

The electron-accepting nature of the 1,5-naphthyridine unit has led to its incorporation into materials for solar cell applications. nih.gov In dye-sensitized solar cells (DSSCs), ruthenium complexes containing 1,8-naphthyridyl moieties have been used as photosensitizers. The extended π-system of the naphthyridine ligand helps to enhance light absorption in the red region of the spectrum. nih.govacs.org While this example uses the 1,8-isomer, the fundamental electronic properties are similar for the 1,5-isomer. In the realm of organic photovoltaics (OPVs), 1,5-naphthyridine derivatives can serve as efficient exciton-blocking materials, contributing to the prolonged lifetime of the devices. nih.gov The ability to functionalize the 1,5-naphthyridine core, for example with a methyl carboxylate group, provides a pathway to optimize the energy levels and morphology of materials for improved solar cell performance.

Role in Molecular Spintronics and Quantum Computing

While direct research specifically detailing the application of this compound in molecular spintronics and quantum computing is not extensively documented in publicly available literature, the inherent electronic and structural properties of the 1,5-naphthyridine core suggest a potential role for its derivatives in these advanced fields. The exploration of 1,5-naphthyridine derivatives in areas like organic electronics and as ligands for metal complexes provides a foundation for understanding their potential in spintronics and quantum information science.

Molecular Spintronics

The field of molecular spintronics aims to utilize the spin of electrons, in addition to their charge, to store and process information. Molecules with tunable electronic structures and the ability to coordinate with metal ions are of particular interest. Derivatives of 1,5-naphthyridine have been investigated for their use in creating single-molecule magnets (SMMs) when complexed with lanthanide ions such as dysprosium. nih.gov These SMMs are materials that can exhibit magnetic hysteresis at the molecular level, a key property for high-density information storage. The nitrogen atoms in the 1,5-naphthyridine ring system can act as effective ligands, influencing the magnetic anisotropy of the coordinated metal ion.

The functionalization of the 1,5-naphthyridine core, for instance, with a methyl carboxylate group at the 4-position, could further modulate the electronic properties of the ligand. This can, in turn, affect the magnetic behavior of the resulting metal complex. The electron-withdrawing nature of the carboxylate group can influence the electron density on the naphthyridine ring system, thereby tuning the ligand field around the metal center.

Quantum Computing

In the realm of quantum computing, materials that can host and control quantum bits (qubits) are essential. While silicon and superconducting materials are mainstream, molecular systems are being explored as a scalable alternative. quantumgrad.com The coherence of a qubit, or its ability to maintain a quantum state, is a critical parameter. The local environment of a potential qubit is crucial in this regard.

Derivatives of 1,5-naphthyridine could be incorporated into larger molecular architectures designed to host qubits. Their rigid, planar structure can provide a well-defined and protected environment for a spin center, which is a fundamental requirement for a qubit. The ability to synthesize a wide array of 1,5-naphthyridine derivatives allows for the systematic tuning of their electronic and magnetic properties. nih.gov For example, the incorporation of a methyl carboxylate group could influence the intermolecular interactions and the packing of these molecules in the solid state, which can have implications for qubit coherence and inter-qubit communication.

While the direct application of this compound in these fields is yet to be fully realized, the versatility of the 1,5-naphthyridine scaffold presents a promising platform for the design of new materials for molecular spintronics and quantum computing. nih.gov Future research may focus on synthesizing and characterizing metal complexes of this specific ligand to evaluate their magnetic properties and potential as molecular qubits.

Supramolecular Chemistry of Naphthyridine Derivatives

Host-Guest Chemistry and Complexation Studies

The rigid structure and the presence of nitrogen atoms make naphthyridine derivatives, including methyl 1,5-naphthyridine-4-carboxylate, compelling candidates for host-guest chemistry. These nitrogen atoms act as hydrogen bond acceptors, facilitating the binding of complementary guest molecules.

A notable example of this is the use of receptors incorporating naphthyridine moieties to bind biologically relevant molecules like biotin (B1667282) analogues. nih.govmdpi.com Studies have demonstrated that receptors featuring naphthyridine units can form stable complexes with guests such as (+)-biotin methyl ester. nih.gov The formation of these host-guest complexes is driven by the establishment of multiple hydrogen bonds between the host and the guest. The stability of these complexes can be significantly influenced by the functional groups present on both the host and guest molecules. For instance, the presence of a methyl ester group on the guest molecule can lead to additional hydrogen bonding interactions, thereby stabilizing the resulting complex. nih.gov Conversely, bulky substituents on the guest molecule can introduce steric hindrance, which destabilizes the complex and leads to lower association constants. nih.gov

The stoichiometry of these host-guest complexes, typically a 1:1 binding model, can be confirmed using methods such as Job plots, which involve systematically varying the molar fraction of the host and guest while observing changes in a physical property, such as the chemical shift in ¹H-NMR spectroscopy. mdpi.com

Principles of Molecular Recognition by Naphthyridine Scaffolds

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. The 1,5-naphthyridine (B1222797) scaffold is an effective component in the design of synthetic receptors due to its inherent ability to engage in specific and directional hydrogen bonding. nih.govnih.gov

The fundamental principle behind the recognition capabilities of naphthyridine-based hosts lies in their stereoelectronically defined arrangement of hydrogen bond donors and acceptors. nih.gov Synthetic receptors can be designed with enhanced hydrogen bonding donor strength and conformational preorganization to achieve high affinity and selectivity for a specific guest. nih.govnih.gov This preorganization minimizes the entropic penalty upon binding, leading to more stable host-guest complexes.

The interaction of naphthyridine derivatives with guest molecules is primarily governed by hydrogen bonding. nih.gov For example, receptors containing both naphthyridine and amide N-H groups have been developed as potent binders for various biotin analogues. nih.gov The amide groups act as hydrogen bond donors, while the naphthyridine nitrogen atoms serve as acceptors. This complementarity is crucial for the stability of the resulting supramolecular assembly. The dual nature of amide groups, which can interact with both electron-deficient and electron-rich centers, combined with the recognition capabilities of the naphthyridine core, allows for the design of receptors for a wide array of guest molecules. nih.gov

Intermolecular Hydrogen Bonding Networks and Association Constant Determination

Intermolecular hydrogen bonds are the cornerstone of molecular recognition in systems involving naphthyridine derivatives. The strength and specificity of these interactions dictate the stability of the supramolecular complexes formed. The formation of these hydrogen bonds can be directly observed and quantified using techniques like ¹H-NMR titration experiments. nih.govresearchgate.netwhiterose.ac.uk

Upon addition of a guest molecule to a solution of a naphthyridine-based host, changes in the chemical shifts of the protons involved in hydrogen bonding, typically the N-H protons of amide groups on the host, are observed. nih.gov By monitoring these changes as a function of guest concentration, a binding isotherm can be generated. Fitting this data to a specific binding model (e.g., 1:1) allows for the determination of the association constant (Kₐ) or binding constant (Kₑ), which is a quantitative measure of the affinity between the host and guest. nih.gov

For instance, the binding constants for several host receptors containing naphthyridine moieties with a series of biotin derivative guests have been determined. These studies reveal high association constants, indicating strong binding, particularly when multiple hydrogen bonds contribute to the stability of the complex. nih.gov The data clearly shows that the nature of the substituents on the guest molecule has a profound impact on the binding affinity.

| Guest Compound | Substituent | Kₑ (M⁻¹) |

|---|---|---|

| (+)-Biotin methyl ester | -CO₂Me | 67,000 |

| Biotinyl alcohol | -CH₂OH | 60,000 |

| 4-Iodobutylbiotinamide | -I | 1,500 |

| 4-Bromobutylbiotinamide | -Br | 1,400 |

| 4-Pentynylbiotinamide | -C≡CH | 1,000 |

Data sourced from Molecular Recognition Studies on Naphthyridine Derivatives. nih.gov

Self-Organization and Helical Architectures in Oligomeric Systems

The programmed conformational preferences of naphthyridine units can be harnessed to direct the self-organization of oligomeric strands into well-defined secondary structures, such as helices. acs.org This process of a molecule adopting a specific folded conformation is a key aspect of creating complex and functional supramolecular systems. acs.org

Variable-temperature ¹H-NMR spectroscopy is a powerful tool to study these folding processes. At higher temperatures, the oligomers may be flexible and exist in multiple conformations, resulting in broad NMR signals. As the temperature is lowered, the equilibrium shifts towards the more stable, folded helical state, leading to the appearance of resolved peaks. acs.org The observation of upfield shifts for protons on the terminal naphthyridine units is a characteristic feature of helical folding, as these protons become shielded by the aromatic rings of adjacent turns of the helix. acs.org This phenomenon demonstrates how conformational information encoded within individual molecular strands can lead to the formation of ordered, helical superstructures. researchgate.net

Photophysical Properties and Photoreactivity

Absorption and Fluorescence Characteristics of Naphthyridine Derivatives

Naphthyridine derivatives, in general, exhibit absorption in the ultraviolet region, with the specific maxima depending on the substitution pattern and the solvent. The electronic transitions are typically of a π-π* nature. The fluorescence of these compounds is also highly dependent on their molecular structure. For instance, fused 1,6-naphthyridine (B1220473) derivatives have shown maximum absorption wavelengths ranging from 344 to 448 nm. nih.govrsc.org The fluorescence emission for these related compounds is often observed in the blue region of the spectrum, with emission peaks around 450 nm. nih.gov

For Methyl 1,5-naphthyridine-4-carboxylate, it is anticipated that the absorption and fluorescence characteristics would be influenced by the electron-withdrawing nature of the carboxylate group.

Solvent Effects on Photophysical Behavior and Spectra

The photophysical properties of nitrogen-containing heterocyclic compounds like naphthyridines are often sensitive to the solvent environment. The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and fluorescence spectra (solvatochromism).

Studies on other heterocyclic systems have shown that absorption and fluorescence spectra can exhibit hypsochromic (blue) and bathochromic (red) shifts, respectively, with changes in solvent polarity. nih.gov The polarity of the solvent is a key parameter that alters the spectral properties. nih.gov For this compound, it is expected that increasing solvent polarity could lead to a bathochromic shift in the fluorescence spectrum due to the stabilization of a more polar excited state.

Photostability and Mechanistic Studies of Photodegradation

The photostability of naphthyridine derivatives is a crucial factor for their application in materials science. While specific data for this compound is not available, studies on related fused 1,5-naphthyridine (B1222797) systems indicate that their stability can be influenced by their chemical environment and the nature of any coordinated metal ions. For example, dinuclear gold(III) complexes with a 1,5-naphthyridine bridging ligand have been studied for their stability in different buffer solutions. researchgate.net

Luminescence Quantum Yields of Naphthyridine Complexes

The luminescence quantum yield is a measure of the efficiency of the fluorescence process. For 1,5-naphthyridine derivatives, the quantum yield can vary significantly depending on the specific structure and the presence of coordinating metal ions. Some borane (B79455) naphthyridines containing carboxylic acids have been reported to show high fluorescence quantum yields. nih.gov Additionally, certain fused 1,6-naphthyridine-4-amines have demonstrated excellent absolute fluorescence quantum yields of up to 0.89. nih.govrsc.org The quantum yield of this compound would need to be experimentally determined, but it is plausible that it could be enhanced through complexation with suitable metal ions.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Pathways

While classical methods like the Skraup, Friedländer, and Gould-Jacobs reactions have been foundational for constructing the 1,5-naphthyridine (B1222797) skeleton, current research is shifting towards more efficient, sustainable, and versatile synthetic strategies. nih.govmdpi.com The development of novel pathways is crucial for accessing a wider array of substituted derivatives, including Methyl 1,5-naphthyridine-4-carboxylate, under milder and more environmentally friendly conditions.

Future efforts will likely concentrate on:

Domino and One-Pot Reactions: Designing multi-step reactions that occur in a single vessel without the need for isolating intermediates. This approach, such as the Povarov-type [4+2]-cycloaddition, significantly improves efficiency, reduces waste, and simplifies synthetic procedures. mdpi.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, as has been demonstrated for the synthesis of related 4-hydroxy- researchgate.netmdpi.comnaphthyridine-3-carbonitriles. researchgate.net

Cross-Coupling Methodologies: Expanding the use of palladium-catalyzed reactions, such as Stille and Suzuki cross-couplings, to introduce diverse functional groups onto the 1,5-naphthyridine core, enabling the creation of extensive compound libraries. nih.govrsc.org

Flow Chemistry: Implementing continuous flow systems for safer, more scalable, and highly controlled synthesis, which is particularly advantageous for reactions that are difficult to manage in traditional batch processes.

| Methodology | Description | Key Reagents/Catalysts | Advantages & Future Trends |

|---|---|---|---|

| Skraup Reaction | Cyclization of 3-aminopyridine (B143674) derivatives with glycerol (B35011). nih.gov | Iodine, MnO₂, H₂SO₄ | Classic method; future work focuses on milder oxidants and catalysts. researchgate.net |

| Gould-Jacobs Reaction | Condensation of 3-aminopyridines with ethoxymethylenemalonate followed by thermal cyclization. nih.gov | Heat (e.g., Dowtherm A) | Good for 4-hydroxy derivatives; trend is toward lower temperature methods. researchgate.net |

| Cycloaddition Reactions | Inter- and intramolecular cycloadditions, such as aza-Diels-Alder reactions. nih.govmdpi.com | Lewis acids (e.g., BF₃·Et₂O) | High stereocontrol; emerging trend is the use of multicomponent strategies. mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Coupling of halogenated pyridines with boronic acids or organostannanes followed by cyclization. mdpi.com | Pd(PPh₃)₄, Pd(OAc)₂ | High versatility for functionalization; focus on developing more active and stable catalysts. |

Exploration of Enhanced Catalytic Systems and Methodologies

The unique electronic properties and bidentate chelating nature of the 1,5-naphthyridine scaffold make it an excellent ligand for transition metal catalysis. nih.gov Derivatives have been employed in complexes with iridium, cobalt, and palladium to facilitate a range of organic transformations. nih.gov Future research is directed toward creating more robust, selective, and sustainable catalytic systems.

Emerging trends in this area include:

Homogeneous Catalysis: Designing novel 1,5-naphthyridine-based ligands to improve the activity and selectivity of metal catalysts in reactions like hydrogenations, cross-couplings, and C-H functionalizations. nih.govresearchgate.net

Heterogeneous Catalysis: Immobilizing 1,5-naphthyridine metal complexes onto solid supports to create recyclable and easily separable catalysts, aligning with the principles of green chemistry.

Photoredox Catalysis: Utilizing the photophysical properties of 1,5-naphthyridine complexes in visible-light-mediated reactions, such as the acceptorless dehydrogenation of tetrahydro-1,5-naphthyridines using a Ru-based photosensitizer and a Co-catalyst. nih.gov

Earth-Abundant Metal Catalysts: Shifting focus from precious metals (e.g., Pd, Ir, Ru) to more abundant and less toxic metals like copper and nickel, which have been shown to be effective in various catalytic processes involving naphthyridine ligands. researchgate.net

Design of Advanced Materials for Next-Generation Optoelectronics

1,5-Naphthyridine derivatives are emerging as promising building blocks for organic electronic materials due to their rigid, planar structure and tunable electronic properties. researchgate.net They have been investigated for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net

The design of advanced materials represents a significant future direction, with research focusing on:

Thermally Activated Delayed Fluorescence (TADF) Emitters: Developing donor-acceptor molecules using the 1,5-naphthyridine core as an electron-accepting unit to achieve high efficiency in OLEDs. researchgate.net

Electron-Transport Materials: Synthesizing derivatives with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, making them suitable for use as electron-transport or hole-blocking layers in electronic devices. nih.govrsc.org

Tunable Emitters: Systematically modifying the 1,5-naphthyridine core with different substituents to precisely control the emission color, quantum yield, and stability of the resulting materials. rsc.org A series of 4,8-substituted 1,5-naphthyridines has demonstrated this potential, exhibiting blue to blue-green fluorescence with optical band gaps suitable for optoelectronic applications. rsc.org

| Compound | Substituent at 4,8-positions | Max Absorption (λmaxAbs, nm) | Max Emission (λmaxEm, nm, solid) | Optical Band Gap (Eg, eV) | LUMO Level (eV) |

|---|---|---|---|---|---|

| 1a | Phenyl | 294 | 400 | 3.79 | -2.22 |

| 1b | 4-methylphenyl | 300 | 416 | 3.69 | -2.19 |

| 1e | Thiophen-2-yl | 320 | 501 | 2.77 | -2.39 |

| 1f | 9,9-dihexyl-9H-fluoren-2-yl | 312 | 432 | 3.58 | -2.24 |

Elucidation of Novel Supramolecular Architectures and Functionalities

The presence of two strategically positioned nitrogen atoms makes the 1,5-naphthyridine ring an ideal scaffold for supramolecular chemistry. It can participate in hydrogen bonding and metal coordination to form well-defined, higher-order structures. researchgate.netresearchgate.net

Future research in this domain will explore:

Crystal Engineering: Using 1,5-naphthyridine derivatives to construct complex three-dimensional networks and metal-organic frameworks (MOFs) through strong hydrogen bonds and coordination chemistry. researchgate.net

Host-Guest Systems: Designing macrocycles and molecular cages based on the 1,5-naphthyridine unit to act as highly selective receptors for specific ions or small molecules. researchgate.net

Self-Assembling Materials: Investigating the self-assembly of functionalized 1,5-naphthyridines into complex architectures like molecular tweezers, helicates, or functional gels for applications in sensing, catalysis, or materials science. researchgate.net

Functional Supramolecular Polymers: Incorporating the 1,5-naphthyridine motif into polymer backbones to create materials whose properties can be controlled through non-covalent interactions, leading to applications in stimuli-responsive systems and self-healing materials.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational chemistry and experimental synthesis is becoming indispensable for the rational design of new molecules and materials. frontiersin.org This integrated approach accelerates the discovery process by predicting molecular properties and guiding synthetic efforts.

Emerging trends involve:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other computational methods to predict the electronic structure, stability, and spectroscopic properties of new 1,5-naphthyridine derivatives before their synthesis. rsc.orgrsc.org This allows for the pre-screening of candidates for specific applications, such as optoelectronics.

Molecular Dynamics Simulations: Simulating the behavior of 1,5-naphthyridine-based systems, such as their interactions within a crystal lattice or their binding to a biological target, to gain insight into their dynamic properties and intermolecular forces. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of 1,5-naphthyridine derivatives with their observed activity (e.g., catalytic efficiency or biological effect), enabling the predictive design of more potent compounds. frontiersin.org

Machine Learning and AI: Leveraging artificial intelligence to analyze large datasets from both computational and experimental studies to identify complex patterns and accelerate the design of novel 1,5-naphthyridine structures with desired functionalities.

By combining predictive computational modeling with targeted experimental validation, researchers can more efficiently explore the vast chemical space of 1,5-naphthyridine derivatives, leading to the rapid development of new compounds with enhanced performance for a wide range of applications. frontiersin.orgnih.gov

Q & A

Q. What are optimized synthetic routes for Methyl 1,5-naphthyridine-4-carboxylate, and how do reaction conditions influence yield?

While direct synthesis data for the methyl ester is limited, analogous derivatives (e.g., ethyl 4-chloro-1,5-naphthyridine-3-carboxylate) suggest using phosphoryl chloride (POCl₃) for esterification of hydroxy precursors . Key factors include:

- Catalyst selection : POCl₃ facilitates chloro-substitution, enabling subsequent nucleophilic substitution with methanol.

- Temperature control : Reactions at 105°C improve conversion rates but require inert atmospheres to prevent decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended due to polar byproducts.

Q. How can X-ray crystallography validate the structure of this compound?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. For accurate results:

- Data collection : Use high-resolution (<1.0 Å) single-crystal data to resolve π-stacking in the naphthyridine core .

- Twinned data handling : SHELXL’s twin refinement tools are critical for resolving pseudosymmetry in aromatic heterocycles .

- Hydrogen positioning : Neutron diffraction or DFT-optimized coordinates may supplement X-ray data for methyl group orientation .

Q. What stability and storage conditions are recommended for this compound?

Based on 1,5-naphthyridine derivatives:

- Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation .

- Moisture avoidance : Use desiccants (e.g., silica gel) in sealed containers to inhibit hydrolysis of the ester group .

- Incompatibilities : Separate from strong acids/bases and oxidizing agents to avoid ester cleavage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Optimize ground-state geometry with B3LYP/6-31G(d) to identify reactive sites (e.g., C-3 and C-7 positions) .

- NBO analysis : Assess charge distribution to predict regioselectivity in Suzuki-Miyaura couplings .

- Solvent effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF) for catalytic systems .

Q. How to resolve contradictions in reported bioactivity data for naphthyridine derivatives?

- Meta-analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial studies) to account for protocol variability .

- Structural analogs : Cross-reference with 4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 53512-10-0), noting esterification’s impact on membrane permeability .

- Toxicity caveats : Address gaps in chronic exposure data by extrapolating from 1-methylnaphthalene toxicity profiles .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?

- Functional group modulation : Replace the methyl ester with ethoxy or amide groups to assess electronic effects on target binding .

- Halogenation : Introduce bromine at C-7 (via electrophilic substitution) to enhance π-stacking in enzyme active sites .

- Biological testing : Use high-throughput screening (HTS) with orthogonal assays (e.g., fluorescence polarization and SPR) to minimize false positives .

Data Gaps and Methodological Challenges

Q. Why is there limited ecotoxicological data for this compound?

Q. How to address discrepancies in spectroscopic characterization?

- NMR assignments : Compare H and C shifts with 4-hydroxy analogs (e.g., δ 8.9 ppm for H-2 in DMSO-d₆) .

- Mass spectrometry : Use high-resolution Q-TOF to distinguish isotopic patterns from chlorine-containing impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.